4-{2-[(1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE
Overview
Description
4-{2-[(1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a pyrrolidinyl ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as benzyl chloride, pyrrolidine, and benzenesulfonyl chloride under specific reaction conditions like controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{2-[(1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{2-[(1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE include:
- 2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid
- 4-{2-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the benzyl group, pyrrolidinyl ring, and benzenesulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[2-[(1-benzyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-27(25,26)16-8-6-14(7-9-16)10-11-21-17-12-18(23)22(19(17)24)13-15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H2,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHMBYIHDHXTMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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